Cas no 368891-63-8 (2-(Propan-2-yl)-6-propylaniline)
2-(Propan-2-yl)-6-propylaniline Chemical and Physical Properties
Names and Identifiers
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- 2-(propan-2-yl)-6-propylaniline
- 2-propan-2-yl-6-propylaniline
- 2-isopropyl-6-n-propylaniline
- 2-(Propan-2-yl)-6-propylaniline
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- Inchi: 1S/C12H19N/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9H,4,6,13H2,1-3H3
- InChI Key: GUTYRTITNMKJBT-UHFFFAOYSA-N
- SMILES: NC1C(=CC=CC=1C(C)C)CCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 142
- XLogP3: 3.7
- Topological Polar Surface Area: 26
2-(Propan-2-yl)-6-propylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N756860-5mg |
2-(propan-2-yl)-6-propylaniline |
368891-63-8 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N756860-10mg |
2-(propan-2-yl)-6-propylaniline |
368891-63-8 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N756860-50mg |
2-(propan-2-yl)-6-propylaniline |
368891-63-8 | 50mg |
$ 295.00 | 2022-06-03 | ||
| Enamine | EN300-173820-1g |
2-(propan-2-yl)-6-propylaniline |
368891-63-8 | 95% | 1g |
$986.0 | 2023-09-20 | |
| Enamine | EN300-173820-5g |
2-(propan-2-yl)-6-propylaniline |
368891-63-8 | 95% | 5g |
$2858.0 | 2023-09-20 | |
| Enamine | EN300-173820-10g |
2-(propan-2-yl)-6-propylaniline |
368891-63-8 | 95% | 10g |
$4236.0 | 2023-09-20 | |
| Enamine | EN300-173820-0.05g |
2-(propan-2-yl)-6-propylaniline |
368891-63-8 | 95% | 0.05g |
$229.0 | 2023-09-20 | |
| Enamine | EN300-173820-0.1g |
2-(propan-2-yl)-6-propylaniline |
368891-63-8 | 95% | 0.1g |
$342.0 | 2023-09-20 | |
| Enamine | EN300-173820-0.25g |
2-(propan-2-yl)-6-propylaniline |
368891-63-8 | 95% | 0.25g |
$487.0 | 2023-09-20 | |
| Enamine | EN300-173820-0.5g |
2-(propan-2-yl)-6-propylaniline |
368891-63-8 | 95% | 0.5g |
$768.0 | 2023-09-20 |
2-(Propan-2-yl)-6-propylaniline Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-(Propan-2-yl)-6-propylaniline
Professional Introduction to Compound with CAS No. 368891-63-8 and Product Name: 2-(Propan-2-yl)-6-propylaniline
2-(Propan-2-yl)-6-propylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 368891-63-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a propyl group at the 2-position and another propyl group at the 6-position of aniline, exhibits unique structural and functional properties that make it a valuable candidate for further research and development. The presence of two alkyl chains enhances its solubility and interaction potential with biological targets, making it a promising scaffold for drug discovery.
The compound's structure, characterized by a benzene ring substituted with an amino group at the 2-position and two propyl groups at the 6-position, imparts distinct chemical reactivity. The amino group can participate in hydrogen bonding, salt formation, and coordination interactions, while the propyl groups contribute to hydrophobicity and steric effects. These features are critical in determining its pharmacokinetic behavior and potential therapeutic applications.
Recent advancements in computational chemistry have enabled more precise modeling of 2-(Propan-2-yl)-6-propylaniline's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to various protein receptors, including those involved in inflammatory pathways and neurotransmitter systems. Such findings align with the growing interest in developing novel therapeutic agents that modulate these pathways.
In the context of drug discovery, 2-(Propan-2-yl)-6-propylaniline has been explored as a potential lead compound for treating inflammatory diseases. Its ability to interact with cyclooxygenase (COX) enzymes has been investigated, suggesting a possible role in developing anti-inflammatory medications. Additionally, preliminary studies indicate that this compound may exhibit antimicrobial properties, making it relevant for addressing antibiotic-resistant pathogens.
The synthesis of 2-(Propan-2-yl)-6-propylaniline involves multi-step organic reactions, including Friedel-Crafts alkylation and nucleophilic substitution. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques are essential for producing high-quality samples suitable for both preclinical studies and industrial applications.
One of the most intriguing aspects of 368891-63-8 is its potential as a building block for more complex derivatives. By modifying its structure through functional group interconversion or introducing additional substituents, researchers can generate libraries of compounds with tailored properties. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
The pharmacological profile of 2-(Propan-2-yl)-6-propylaniline is further enhanced by its metabolic stability. Unlike some aniline derivatives that undergo rapid degradation in vivo, this compound demonstrates prolonged half-life, allowing for sustained therapeutic effects. This characteristic is particularly advantageous for chronic disease management.
Environmental considerations also play a role in the evaluation of CAS No. 368891-63-8. Studies on its biodegradability and ecotoxicity have been conducted to assess its environmental footprint. Preliminary results suggest that under controlled conditions, the compound exhibits moderate persistence but low toxicity to aquatic organisms, making it a relatively environmentally benign candidate.
The regulatory landscape for pharmaceutical compounds like 368891-63-8 is stringent but well-defined. Compliance with Good Manufacturing Practices (GMP) ensures that all synthetic processes meet quality standards required for clinical trials and commercialization. Regulatory agencies continue to refine guidelines to accommodate novel chemical entities, ensuring safety and efficacy are rigorously evaluated.
The future directions for research on 2-(Propan-2-yl)-6-propylaniline include exploring its potential in combination therapies. By pairing it with other bioactive molecules, researchers aim to achieve synergistic effects that could enhance therapeutic outcomes. Additionally, investigating its role in precision medicine—where treatments are tailored to individual patient profiles—holds promise for personalized healthcare solutions.
In conclusion,368891-63-8 represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features, combined with promising preclinical data, position it as a valuable asset in the quest for novel treatments. As research continues to uncover new possibilities,2-(Propan-2-yl)-6-propylaniline is poised to make substantial contributions to medical science.
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